3-Bromo-2-fluorobenzoic acid

Beschreibung

The exact mass of the compound 3-Bromo-2-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

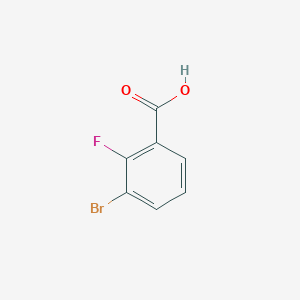

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKURTLVTLRSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371267 | |

| Record name | 3-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-56-8 | |

| Record name | 3-Bromo-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-fluorobenzoic acid CAS number and properties

An In-depth Technical Guide to 3-Bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-fluorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety and handling protocols, common synthesis methods, and significant applications, particularly in the field of drug discovery.

Chemical Identity and Properties

3-Bromo-2-fluorobenzoic acid is an organic compound featuring a benzoic acid core with bromine and fluorine substituents.[1] Its unique structure, with three reactive sites, makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 161957-56-8[3][4] |

| Molecular Formula | C₇H₄BrFO₂[3] |

| IUPAC Name | 3-bromo-2-fluorobenzoic acid[3] |

| Synonyms | 3-Bromo-2-fluorobenzoic acid, 3-bromo-2-fluoro-benzoic Acid, BENZOIC ACID, 3-BROMO-2-FLUORO-[3] |

| PubChem CID | 2736313[4][5] |

| MDL Number | MFCD00665763[4][5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 219.01 g/mol [1][3] |

| Appearance | White to light yellow or off-white powder/crystal[1][5] |

| Melting Point | 168 °C[1][2] or 168-172 °C[5] |

| Density | 1.79 g/cm³[2] |

| pKa | 2.88 ± 0.10 (Predicted)[1] |

| Solubility | Soluble in methanol, dimethyl sulfoxide, and N,N-dimethylformamide; has some solubility in water.[2] |

Safety and Handling

3-Bromo-2-fluorobenzoic acid is classified as an irritant and requires careful handling to avoid exposure.[1] Adherence to established safety protocols is essential when working with this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[6] | |

| P271 | Use only outdoors or in a well-ventilated area.[7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[7] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Storage: Store in a sealed, dry, and well-ventilated place at room temperature, protected from light.[2]

Experimental Protocols: Synthesis

The most common laboratory-scale synthesis of 3-Bromo-2-fluorobenzoic acid involves the ortho-lithiation of 2-fluorobromobenzene followed by carboxylation with carbon dioxide.[2]

Detailed Methodology:

-

Reaction Setup: A reaction vessel is charged with 2-fluorobromobenzene as the starting material.

-

Lithiation: A strong, bulky base such as lithium diisopropylamide (LDA) or n-butyllithium is used to deprotonate the benzene ring.[2] The strong electron-withdrawing effects of the bromine and fluorine atoms facilitate the formation of the phenyllithium intermediate.[2] This step requires strict anhydrous and oxygen-free conditions at a low temperature.[2]

-

Carboxylation: The generated phenyllithium reagent is then reacted with externally supplied carbon dioxide to yield the corresponding carboxylate.[2]

-

Quenching and Workup: The reaction is quenched with a weakly acidic aqueous solution, such as saturated ammonium chloride, to convert the carboxylate salt into the final acidic product, 3-Bromo-2-fluorobenzoic acid.[2] This step is crucial to prevent product loss during extraction.[2]

An industrial production method may utilize m-fluorobenzotrifluoride as a starting material, which undergoes a series of reactions including nitration, bromination, reduction, and deamination, followed by separation and hydrolysis.[1]

Caption: Synthesis workflow of 3-Bromo-2-fluorobenzoic acid.

Applications in Research and Drug Development

3-Bromo-2-fluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its three functional groups can be transformed for the synthesis of more complex molecules.[2]

Key Applications:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the production of Dabrafenib, a BRAF kinase inhibitor used in targeted cancer therapies for BRAF V600 mutation-positive cancers.[1]

-

Drug Development: The compound is utilized in the development of anti-inflammatory and analgesic drugs.[1][5]

-

Organic Synthesis Building Block: It serves as a foundational component for creating complex molecules, such as alkynylphenoxyacetic acid receptor agonists, which have potential applications in treating allergic inflammatory diseases like allergic rhinitis.[1][2]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, imparts specific reactivity and physicochemical characteristics that are advantageous for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-fluorobenzoic acid, detailed experimental protocols for their determination, and its relevance in significant biological pathways.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-Bromo-2-fluorobenzoic acid.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-2-fluorobenzoic acid | [1][2] |

| CAS Number | 161957-56-8 | [1][2] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| SMILES | C1=CC(=C(C(=C1)Br)F)C(=O)O | [1] |

| InChI Key | UVKURTLVTLRSSM-UHFFFAOYSA-N | [1] |

| Property | Value | Source |

| Molecular Weight | 219.01 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 168 °C | [3][4] |

| Boiling Point | Not available | |

| Density | 1.79 g/cm³ | [4] |

| pKa (Predicted) | 2.88 ± 0.10 | [3] |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[4] | |

| logP (Octanol/Water) | Not experimentally determined in the reviewed literature. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for 3-Bromo-2-fluorobenzoic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of 3-Bromo-2-fluorobenzoic acid.

Materials:

-

3-Bromo-2-fluorobenzoic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the 3-Bromo-2-fluorobenzoic acid sample is dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (168 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample.

pKa Determination (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of 3-Bromo-2-fluorobenzoic acid.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of 3-Bromo-2-fluorobenzoic acid and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required to aid dissolution; if so, cool the solution to room temperature before proceeding.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution to the beaker.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly and then levels off, ensuring enough data points are collected around the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 3-Bromo-2-fluorobenzoic acid in various solvents.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

-

Test tubes

-

Vortex mixer

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of 3-Bromo-2-fluorobenzoic acid into a series of labeled test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1 minute).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid has dissolved, it is considered soluble in that solvent at that concentration. If it has not, it is considered insoluble or sparingly soluble.

-

Record the observations for each solvent.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of 3-Bromo-2-fluorobenzoic acid.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 3-Bromo-2-fluorobenzoic acid of known concentration in either water or n-octanol.

-

In a separatory funnel, add a known volume of the stock solution and a known volume of the other immiscible solvent.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the solute between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of 3-Bromo-2-fluorobenzoic acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Role in Synthesis and Biological Pathways

3-Bromo-2-fluorobenzoic acid is a crucial intermediate in the synthesis of the targeted cancer therapy drug, Dabrafenib.[3] Dabrafenib is a potent inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway). Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably melanoma.

BRAF Kinase Signaling Pathway

The diagram below illustrates the BRAF kinase signaling pathway and the point of inhibition by drugs like Dabrafenib.

Representative Experimental Workflow: Suzuki Coupling

3-Bromo-2-fluorobenzoic acid can undergo various chemical transformations, including Suzuki coupling reactions, to form more complex molecules. The following diagram illustrates a general workflow for a Suzuki coupling reaction.

Conclusion

3-Bromo-2-fluorobenzoic acid is a valuable and versatile building block in organic synthesis with well-defined physicochemical properties. Its utility as a precursor in the synthesis of important pharmaceuticals like Dabrafenib highlights its significance in drug discovery and development. The experimental protocols provided in this guide offer a practical framework for the characterization of this and similar molecules, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

Solubility and melting point of 3-Bromo-2-fluorobenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2-fluorobenzoic Acid

Introduction

3-Bromo-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrFO₂.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[2][1] Notably, it is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy.[1] This document provides a comprehensive overview of its solubility and melting point, complete with experimental methodologies, for researchers, scientists, and professionals in drug development.

Physicochemical Data

The key physical properties of 3-Bromo-2-fluorobenzoic acid are summarized below. This compound typically appears as an off-white solid powder.[1]

| Property | Value | Solvents/Conditions |

| Melting Point | 168 °C[2][1] | Not Applicable |

| 168-170 °C[3] | ||

| Solubility | Soluble | Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[2] |

| Has some solubility | Water[2] | |

| pKa | 2.88 ± 0.10 (Predicted)[1] | Not Applicable |

| Molecular Weight | 219.01 g/mol [1] | Not Applicable |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of 3-Bromo-2-fluorobenzoic acid are outlined below. These protocols are standard for the characterization of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry 3-Bromo-2-fluorobenzoic acid is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (168 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Assessment

The solubility of 3-Bromo-2-fluorobenzoic acid is determined by observing its behavior in various solvents. As a carboxylic acid, its solubility is pH-dependent.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

pH paper

Solvents:

-

Deionized Water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., Methanol, DMSO, DMF)

Procedure:

-

General Method: Approximately 20-30 mg of 3-Bromo-2-fluorobenzoic acid is added to a test tube containing 1 mL of the chosen solvent.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or a stirring rod for 1-2 minutes at room temperature.

-

Observation: The sample is visually inspected to determine if it has dissolved completely. "Soluble" is recorded if no solid particles remain. "Partially soluble" or "insoluble" is recorded otherwise.

-

Water Solubility: The procedure is first performed with deionized water. The pH of the resulting solution can be tested with pH paper; an acidic pH is expected.[4]

-

Aqueous Base Solubility: The compound's solubility is tested in 5% NaOH and 5% NaHCO₃. Carboxylic acids are expected to react with these bases to form water-soluble carboxylate salts.[5][6] The reaction with sodium bicarbonate may also produce visible carbon dioxide bubbles.[5][7]

-

Aqueous Acid Solubility: Solubility is tested in 5% HCl. As an acidic compound, 3-Bromo-2-fluorobenzoic acid is expected to be insoluble in acidic solutions.[6]

-

Organic Solvent Solubility: The procedure is repeated with organic solvents like methanol, DMSO, and DMF to determine its solubility in non-aqueous media.

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and the key reactive sites of the molecule.

References

A Technical Guide to High-Purity 3-Bromo-2-fluorobenzoic Acid for Pharmaceutical and Research Applications

For researchers, scientists, and professionals in drug development, securing high-purity chemical intermediates is a cornerstone of successful and reproducible outcomes. 3-Bromo-2-fluorobenzoic acid (CAS No. 161957-56-8), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This technical guide provides an in-depth overview of commercially available high-purity 3-Bromo-2-fluorobenzoic acid, including supplier specifications, analytical methodologies for purity assessment, and a detailed experimental protocol for its synthesis.

Commercial Availability and Purity Specifications

High-purity 3-Bromo-2-fluorobenzoic acid is available from a range of specialized chemical suppliers. The purity levels are typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of specifications from prominent commercial suppliers.

| Supplier | Stated Purity | Method | Melting Point (°C) |

| AKSci | ≥ 99% | GC | 164-168 |

| Sigma-Aldrich (Ambeed) | ≥ 98% | Not Specified | Not Specified |

| Biosynth | Not Specified | Not Specified | 168 |

| American Elements | Up to 99.999% | Not Specified | Not Specified |

| Chem-Impex | ≥ 98% | GC | 168-172 |

Synthesis of High-Purity 3-Bromo-2-fluorobenzoic Acid

The synthesis of 3-Bromo-2-fluorobenzoic acid is most commonly achieved through the ortho-lithiation of 1-bromo-2-fluorobenzene, followed by carboxylation with carbon dioxide. This method offers a direct and efficient route to the desired product.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

Materials:

-

1-Bromo-2-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-2-fluorobenzene and anhydrous diethyl ether or THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium solution is added dropwise to the stirred solution at -78 °C over a period of 30 minutes. The reaction mixture is then stirred for an additional 2 hours at this temperature to ensure complete lithiation.

-

Carboxylation: The reaction mixture is poured slowly over an excess of crushed dry ice in a separate flask. The dry ice should be handled with appropriate safety precautions. The mixture is allowed to warm to room temperature overnight, during which the excess carbon dioxide will sublime.

-

Work-up: The resulting mixture is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.

-

Acidification and Isolation: The aqueous layer is then acidified to a pH of approximately 2 with 1 M hydrochloric acid, resulting in the precipitation of the crude 3-Bromo-2-fluorobenzoic acid.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

Analytical Methods for Purity Determination

Ensuring the high purity of 3-Bromo-2-fluorobenzoic acid is critical for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly employed.

-

Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic compound.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary.

-

Derivatization (optional): Reaction with diazomethane or trimethylsilyldiazomethane.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to separate impurities.

-

Detection: Mass spectrometry (MS) provides identification of the main component and any impurities based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used for purity assessment against a certified reference standard.

-

¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, COOH), 8.0-7.4 (m, 3H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆): Chemical shifts will be characteristic of the substituted benzene ring and the carboxylic acid carbon.

Application in Drug Synthesis: The Dabrafenib Workflow

3-Bromo-2-fluorobenzoic acid is a crucial starting material for the synthesis of Dabrafenib, a BRAF kinase inhibitor used in the treatment of certain cancers. The synthesis involves a multi-step process where the benzoic acid is first converted to an amide, followed by a series of reactions to build the complex thiazole and pyrimidine ring systems.

Below is a logical workflow diagram illustrating the key transformations starting from 3-Bromo-2-fluorobenzoic acid in the synthesis of Dabrafenib.

Caption: Logical workflow for the synthesis of Dabrafenib from 3-Bromo-2-fluorobenzoic acid.

Conclusion

High-purity 3-Bromo-2-fluorobenzoic acid is a readily available and essential intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, purification, and analytical characterization is vital for researchers and drug development professionals. By utilizing the information provided in this guide, scientists can confidently source and utilize this key building block in their synthetic endeavors.

Technical Guide to the Safe Handling of 3-Bromo-2-fluorobenzoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-fluorobenzoic acid (CAS No. 161957-56-8). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical. This guide is intended for professionals in research and development who may work with this compound.

Hazard Identification and Classification

3-Bromo-2-fluorobenzoic acid is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2] The signal word for this chemical is "Warning".[1][2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of 3-Bromo-2-fluorobenzoic Acid

| Property | Value |

|---|---|

| Physical State | Solid, Crystalline[1][2] |

| Appearance | White[1][2] |

| Odor | Odorless[1][2] |

| Molecular Formula | C₇H₄BrFO₂[2] |

| Molecular Weight | 219.01 g/mol [2] |

| Melting Point/Range | 168 - 170 °C / 334.4 - 338 °F[1] |

| Boiling Point/Range | No information available |

| Flash Point | No information available[1] |

| Autoignition Temperature | No information available[1] |

| Vapor Pressure | No information available |

| Solubility | No information available |

Experimental Protocols: Safe Handling and Storage

While specific experimental usages are diverse, the protocols for safe handling and storage are universal.

Handling Protocols

-

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Prevent the formation of dust, and avoid breathing in dust or fumes.[1][3]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Protocols

-

Keep the container tightly closed to prevent contamination and moisture absorption.[1][3]

-

Store locked up and away from incompatible materials, such as strong oxidizing agents.[1]

Caption: Workflow for safe chemical handling from receipt to disposal.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential for minimizing exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[3]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation location.[1]

Personal Protective Equipment

A multi-layered approach to personal protection is critical to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Standard Compliance |

|---|---|---|

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][3] | OSHA's 29 CFR 1910.133 or European Standard EN166[1][3] |

| Skin Protection | Wear appropriate protective gloves and clothing (e.g., lab coat) to prevent skin exposure.[1][3] | EU Directive 89/686/EEC and the standard EN 374 for gloves[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use an approved respirator.[1][3] | NIOSH/MSHA or European Standard EN 149[1] |

Caption: Relationship between chemical hazards and required safety controls.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

General Advice: If symptoms persist, call a physician.[1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do so.[1] Seek medical attention.[1][2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs or persists, get medical advice/attention.[1] Contaminated clothing should be removed and washed before reuse.[1]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If symptoms occur, get medical attention.[1] If the person is not breathing, give artificial respiration.[1][2]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1][2] Get medical attention if symptoms occur.[1][2]

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Personal Precautions: Ensure adequate ventilation and use the required personal protective equipment.[1] Avoid dust formation.[1]

-

Environmental Precautions: Prevent the substance from being released into the environment.[1][3] Do not let the product enter drains.[3]

-

Methods for Cleanup: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]

Fire-Fighting

-

Suitable Extinguishing Media: For similar chemical compounds, water spray, carbon dioxide (CO₂), dry chemical, and foam are recommended.[4][5] There is no information on unsuitable extinguishing media.[1]

-

Specific Hazards: Keep the product and any empty containers away from heat and sources of ignition.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

This substance is stable under normal conditions, but certain materials and conditions should be avoided.[1]

Table 4: Stability and Reactivity Profile

| Parameter | Description |

|---|---|

| Reactivity | None known, based on available information.[6] |

| Chemical Stability | Stable under normal conditions.[1] |

| Conditions to Avoid | Incompatible products, heat, and sources of ignition.[1][6] |

| Incompatible Materials | Strong oxidizing agents.[1][6] |

| Hazardous Decomposition Products | None known under normal use conditions.[1] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[1][6] |

Toxicological Information

The toxicological properties of 3-Bromo-2-fluorobenzoic acid have not been fully investigated.[7]

-

Acute Toxicity: No product information is available.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

-

Respiratory Sensitization: May cause respiratory irritation.[1][2]

-

Carcinogenicity: There is no information available to indicate that this product is a carcinogen.

-

Most important symptoms and effects: None reasonably foreseeable beyond the stated irritant effects.[1]

References

A Comprehensive Technical Review of 3-Bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, imparts distinct chemical reactivity that makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth review of the current research on 3-Bromo-2-fluorobenzoic acid, covering its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

3-Bromo-2-fluorobenzoic acid is an off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing fluorine and bromine atoms influences the acidity of the carboxylic acid group.

| Property | Value | Reference |

| CAS Number | 161957-56-8 | |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol | |

| Melting Point | 168 °C | [1] |

| pKa (Predicted) | 2.88 ± 0.10 | [1] |

| Appearance | Off-white powder | [1] |

Synthesis of 3-Bromo-2-fluorobenzoic Acid

The synthesis of 3-Bromo-2-fluorobenzoic acid can be achieved through several routes. The most common laboratory-scale synthesis involves the ortho-lithiation of 1-bromo-2-fluorobenzene followed by carboxylation with carbon dioxide. Industrial production may utilize a multi-step process starting from m-fluorobenzotrifluoride.[1]

Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol describes a common laboratory method for the synthesis of 3-Bromo-2-fluorobenzoic acid from 1-bromo-2-fluorobenzene.

Materials:

-

1-bromo-2-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

A solution of 1-bromo-2-fluorobenzene in dry diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1-bromo-2-fluorobenzene. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation.

-

Crushed dry ice is then added portion-wise to the reaction mixture. The reaction is allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude 3-Bromo-2-fluorobenzoic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of 3-Bromo-2-fluorobenzoic acid via ortho-lithiation.

Key Applications in Drug Discovery

3-Bromo-2-fluorobenzoic acid is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is in the production of Dabrafenib, a potent and selective inhibitor of BRAF kinase used in the treatment of various cancers.

Role in the Synthesis of Dabrafenib

Dabrafenib is a targeted therapy for cancers harboring the BRAF V600E mutation, particularly metastatic melanoma.[2] 3-Bromo-2-fluorobenzoic acid serves as a crucial starting material for the construction of the core structure of Dabrafenib. The synthetic route involves a series of transformations where the bromine and carboxylic acid functionalities of 3-Bromo-2-fluorobenzoic acid are strategically manipulated to build the complex thiazole and pyrimidine ring systems of the final drug molecule.

Dabrafenib and the MAPK Signaling Pathway

Dabrafenib exerts its therapeutic effect by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway. In BRAF-mutated cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[3] Dabrafenib specifically targets the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting tumor growth.[2]

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.

Other Synthetic Applications

The versatile reactivity of 3-Bromo-2-fluorobenzoic acid makes it a valuable precursor for a range of other organic transformations. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[4] This allows for the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid group can be readily converted into other functional groups like amides, esters, and alcohols, further expanding its synthetic utility.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for 3-Bromo-2-fluorobenzoic acid.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a reaction flask are added 3-Bromo-2-fluorobenzoic acid, the arylboronic acid, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas several times.

-

The solvent and water are added, and the mixture is degassed.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Bromo-2-fluorobenzoic acid is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined reactivity and commercial availability have established it as a key starting material for the synthesis of complex molecules, most notably the targeted anticancer drug Dabrafenib. The continued exploration of its chemical transformations, particularly in the development of novel cross-coupling methodologies, will undoubtedly lead to the discovery of new therapeutic agents and functional materials. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the current state of knowledge on this versatile chemical entity.

References

Navigating the Stability of 3-Bromo-2-fluorobenzoic Acid: A Technical Guide for Researchers

An In-depth Analysis of the Storage, Handling, and Degradation Pathways of a Key Pharmaceutical Intermediate

For scientists and professionals in drug development and chemical research, a comprehensive understanding of the stability and storage requirements of chemical reagents is paramount. This technical guide provides a detailed overview of the stability profile of 3-Bromo-2-fluorobenzoic acid (CAS No. 161957-56-8), a crucial building block in the synthesis of various pharmaceutical compounds. This document outlines recommended storage conditions, potential degradation pathways, and standardized experimental protocols for stability assessment, ensuring the integrity and reliability of this important molecule in research and development.

Core Stability and Recommended Storage

3-Bromo-2-fluorobenzoic acid is a solid, off-white to white crystalline powder that is generally stable under recommended storage conditions.[1] However, like many substituted benzoic acids, its long-term stability can be influenced by environmental factors such as temperature, light, and humidity.

General Storage Recommendations

To maintain the purity and integrity of 3-Bromo-2-fluorobenzoic acid, the following storage conditions are recommended based on information from safety data sheets and supplier guidelines:

-

Temperature: Store in a cool, dry place.[2][3][4] Recommended storage temperatures are generally at room temperature, often specified as 10°C - 25°C.[5][6]

-

Atmosphere: Keep containers tightly closed to prevent moisture ingress and potential hydrolysis.[2][3][7] Storage in a well-ventilated area is also advised.[2][3][6][7] For long-term storage of solutions, an inert atmosphere (e.g., argon or nitrogen) can be considered to prevent oxidation.

-

Light: Protect from light.[5][6] Amber glass vials or storage in a dark cabinet are recommended to prevent photodegradation.

Table 1: Summary of Recommended Storage Conditions for 3-Bromo-2-fluorobenzoic Acid

| Parameter | Recommendation | Source |

| Physical Form | Solid | [1] |

| Temperature | Room temperature (10°C - 25°C), in a cool place | [2][5][6] |

| Humidity | Dry environment, keep container tightly sealed | [2][3][7][8][9] |

| Light | Protect from light | [5][6] |

| Container | Tightly closed containers | [2][3][7] |

Potential Degradation Pathways

While specific degradation studies on 3-Bromo-2-fluorobenzoic acid are not extensively available in public literature, an understanding of its potential degradation pathways can be inferred from the known reactivity of substituted benzoic acids and halogenated aromatic compounds. The primary modes of degradation to consider are thermal decomposition, hydrolysis, and photodegradation.

Thermal Decomposition

Based on predictive analysis of similar compounds, 3-Bromo-2-fluorobenzoic acid is expected to be thermally stable at typical storage and handling temperatures.[10] However, at elevated temperatures, decarboxylation (loss of CO2) is a likely primary decomposition pathway for aminobenzoic acids, and similar aromatic carboxylic acids.[11] For a related compound, 3-fluorobenzoic acid morpholide, the onset of thermal decomposition is predicted to be in the range of 250-300 °C, with the amide bond being the most likely point of thermal instability.[2]

Caption: Predicted thermal decomposition pathway for 3-Bromo-2-fluorobenzoic Acid.

Hydrolysis

The carboxylic acid functional group of 3-Bromo-2-fluorobenzoic acid is susceptible to reaction with water, though as a solid, this is minimal if stored in a dry environment. In solution, particularly under acidic or basic conditions, the stability may be compromised. The hydrolysis of substituted benzoic acid esters has been studied, indicating that the rate is influenced by the electronic effects of the substituents. While the carboxylic acid itself is the product of ester hydrolysis, prolonged exposure to harsh pH conditions in solution could potentially lead to further reactions, although this is less common for the free acid.

Photodegradation

Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The energy from light absorption can lead to the cleavage of the carbon-bromine or carbon-fluorine bonds, or reactions involving the aromatic ring. It is recommended to handle and store 3-Bromo-2-fluorobenzoic acid with protection from light to mitigate this risk.[5][6] Studies on other halogenated aromatic compounds have shown that they can undergo degradation in solution when exposed to light.

Caption: General logical flow of photodegradation for aromatic compounds.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 3-Bromo-2-fluorobenzoic acid, a series of experiments based on the International Council for Harmonisation (ICH) guidelines for stability testing can be performed.[4][5][7][9] These typically involve forced degradation studies to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[12][13][14]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.[14] |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature for a specified period.[14] |

| Oxidative Degradation | 3% - 30% H₂O₂ at room temperature for a specified period. |

| Thermal Degradation | Heating the solid substance at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a specified period. |

| Photostability | Exposing the solid or a solution to a combination of UV and visible light as per ICH Q1B guidelines.[7] |

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Example HPLC Method Development Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

General HPLC Parameters for Analysis:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Temperature: A controlled column temperature (e.g., 30°C) to ensure reproducibility.

Conclusion

3-Bromo-2-fluorobenzoic acid is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. Researchers and drug development professionals should be aware of its potential for degradation under thermal, hydrolytic, and photolytic stress. The implementation of systematic stability testing, guided by ICH principles and employing validated stability-indicating analytical methods, is crucial to ensure the quality, efficacy, and safety of this key pharmaceutical intermediate throughout its lifecycle. This technical guide provides a foundational understanding to aid in the proper handling, storage, and stability assessment of 3-Bromo-2-fluorobenzoic acid.

References

- 1. asianpubs.org [asianpubs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mastercontrol.com [mastercontrol.com]

- 6. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Ich guideline for stability testing | PPTX [slideshare.net]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. benchchem.com [benchchem.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Key Reactive Sites of 3-Bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-2-fluorobenzoic acid is a versatile synthetic intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its significance lies in its trifunctional nature, presenting multiple reactive sites that can be selectively manipulated to construct complex molecular architectures.[2] This compound serves as a crucial building block for a range of molecules, including the BRAF kinase inhibitor Dabrafenib, which is used in targeted cancer therapies.[3] This guide provides a comprehensive analysis of the key reactive sites on the 3-Bromo-2-fluorobenzoic acid molecule, supported by quantitative data, experimental methodologies, and process visualizations.

Molecular Structure and Physicochemical Properties

The reactivity of 3-Bromo-2-fluorobenzoic acid is a direct consequence of its molecular structure, which features a benzoic acid backbone substituted with a bromine atom at the 3-position and a fluorine atom at the 2-position.[3] These substituents influence the electron density distribution around the aromatic ring and the acidity of the carboxylic acid group.

| Property | Value | Reference |

| CAS Number | 161957-56-8 | [4][5] |

| Molecular Formula | C₇H₄BrFO₂ | [2][4] |

| Molecular Weight | 219.01 g/mol | [3][4] |

| Appearance | Off-white powder | [3] |

| Melting Point | 168 °C | [2][3] |

| Density | 1.79 g/cm³ | [2] |

| Predicted pKa | 2.88 ± 0.10 | [3] |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and has some solubility in water. | [2] |

Analysis of Key Reactive Sites

The unique arrangement of the carboxyl, bromo, and fluoro groups on the benzene ring allows for a variety of chemical transformations.[1][2] The primary centers of reactivity are the carboxylic acid group, the carbon-bromine bond, and to a lesser extent, the carbon-fluorine bond and the aromatic ring itself.

The Carboxylic Acid Group (C1 Position)

The carboxylic acid moiety is typically the most reactive functional group on the molecule. Its acidic proton readily participates in acid-base reactions, and the carbonyl carbon is susceptible to nucleophilic attack. This allows for a wide range of derivatizations.

Common Transformations:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents, to produce amides.

-

Acyl Chloride Synthesis: Conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reduction: Reduction to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Carboxylic acid group transformations.

The Bromine Atom (C3 Position)

The bromine atom is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions and metallation. The C-Br bond is significantly more reactive than the C-F bond in these types of reactions.

Common Transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., creating biaryl structures).

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Metallation:

-

Lithium-Halogen Exchange: Reaction with organolithium reagents (e.g., n-butyllithium) to form an aryllithium species, which can then react with various electrophiles.

-

-

Nucleophilic Aromatic Substitution (SNAAr): While less common without strong electron-withdrawing groups positioned ortho or para, the bromine can be displaced by potent nucleophiles under specific conditions.

References

Methodological & Application

Application Notes and Protocols: The Utility of 3-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluorobenzoic acid is a versatile and highly valuable building block in the field of pharmaceutical synthesis.[1][2] Its unique trifunctionalized aromatic ring, featuring a carboxylic acid, a bromine atom, and a fluorine atom, offers multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of a diverse range of pharmaceutically active compounds.[2] The presence of the fluorine atom can significantly influence the physicochemical properties of the final drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of 3-Bromo-2-fluorobenzoic acid in the synthesis of key pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-2-fluorobenzoic acid is provided in the table below.

| Property | Value | Reference |

| CAS Number | 161957-56-8 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| Melting Point | 168 °C | [1] |

| Appearance | Off-white powder | [1] |

| pKa | 2.88 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in methanol, dimethyl sulfoxide, and N,N-dimethylformamide.[2] |

Application in the Synthesis of Dabrafenib (BRAF Inhibitor)

One of the most significant applications of 3-Bromo-2-fluorobenzoic acid is as a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor.[1] Dabrafenib is used in the treatment of various cancers, particularly BRAF V600 mutation-positive melanoma. The synthesis involves a multi-step sequence where the 3-Bromo-2-fluorobenzoic acid scaffold is elaborated to construct the final complex drug molecule.

BRAF Signaling Pathway

Dabrafenib targets the BRAF protein within the MAPK/ERK signaling pathway. In certain cancers, a mutation in the BRAF gene leads to a constitutively active BRAF protein, which results in uncontrolled cell proliferation and survival. Dabrafenib inhibits this aberrant signaling, thereby impeding tumor growth.

References

Application Notes and Protocols for the Synthesis of Dabrafenib Utilizing 3-Bromo-2-fluorobenzoic Acid as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib is a potent and selective inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway. Activating mutations in the BRAF gene are prevalent in various cancers, most notably in metastatic melanoma. Dabrafenib therapy has demonstrated significant clinical efficacy in patients with BRAF V600 mutation-positive cancers.[1] The synthesis of this complex molecule involves a multi-step process, with 3-Bromo-2-fluorobenzoic acid serving as a critical starting material and key intermediate.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of Dabrafenib, commencing with the amidation of 3-Bromo-2-fluorobenzoic acid, and outlines the subsequent transformations to yield the final active pharmaceutical ingredient (API).

Signaling Pathway Overview: The MAPK/ERK Pathway

Dabrafenib targets the constitutively activated BRAF kinase within the MAPK/ERK signaling cascade. Understanding this pathway is crucial for comprehending the mechanism of action of the drug.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on BRAF kinase.

Dabrafenib Synthesis Workflow

The synthesis of Dabrafenib from 3-Bromo-2-fluorobenzoic acid is a multi-step process. The following diagram illustrates the key transformations and intermediates.

Caption: Key stages in the synthesis of Dabrafenib starting from 3-Bromo-2-fluorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of N-(3-bromo-2-fluorobenzoyl)glycine ethyl ester

This protocol describes the amidation of 3-Bromo-2-fluorobenzoic acid with glycine ethyl ester hydrochloride using a carbodiimide coupling agent.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Glycine ethyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2-fluorobenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.2 M).

-

Add glycine ethyl ester hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the stirred solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x V) and brine (1 x V).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-(3-bromo-2-fluorobenzoyl)glycine ethyl ester.

Subsequent Steps in Dabrafenib Synthesis

The intermediate, N-(3-bromo-2-fluorobenzoyl)glycine ethyl ester, undergoes a series of transformations to yield Dabrafenib. These steps, as outlined in various patents, generally include:

-

Thiazole Formation: Cyclization to form the thiazole ring system.

-

Pyrimidyl Coupling and Sulfonamidation: Introduction of the pyrimidine moiety and subsequent sulfonamidation.

-

Amination: The final step to introduce the amino group on the pyrimidine ring, yielding Dabrafenib.

Detailed protocols for these subsequent steps can be found in the patent literature, such as WO2016059548A1.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Dabrafenib intermediates. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Off-white powder |

| N-(3-bromo-2-fluorobenzoyl)\nglycine ethyl ester | C₁₁H₁₁BrFNO₃ | 304.11 | White to off-white solid |

| Dabrafenib | C₂₃H₂₀F₃N₅O₂S | 519.50 | White to off-white powder |

Table 2: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Amidation | EDC, HOBt, DIPEA | DCM | 85-95 | >98 |

| 2 | Thiazole Formation | Lawesson's reagent or equivalent | Toluene | 70-80 | >97 |

| 3 | Pyrimidyl Coupling & Sulfonamidation | 2-chloro-4-aminopyrimidine, 2,6-difluorobenzenesulfonamide | Various | 60-70 | >98 |

| 4 | Amination | Ammonia source | Various | 80-90 | >99 |

Note: The yields and purities are estimations based on literature and may vary.

Conclusion

3-Bromo-2-fluorobenzoic acid is a crucial and versatile intermediate in the synthesis of the BRAF inhibitor, Dabrafenib. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important anticancer therapeutic. Careful execution of the synthetic steps, particularly the initial amidation, is critical for achieving high yields and purity of the final drug substance. Further optimization of reaction conditions may be necessary depending on the scale of the synthesis.

References

Application Notes and Protocols: Suzuki Coupling of 3-Bromo-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-fluorobenzoic acid. This versatile building block is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. The following protocols are based on established methodologies for structurally similar compounds and offer a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction of 3-Bromo-2-fluorobenzoic acid with various arylboronic acids provides access to a diverse range of 2-fluoro-3-arylbenzoic acids, which are important scaffolds in medicinal chemistry. The presence of the fluorine atom and the carboxylic acid group can influence the reactivity of the substrate, making the careful selection of catalyst, base, and solvent crucial for a successful transformation.

Comparative Data of Suzuki Coupling Reactions

The following table summarizes reaction conditions for Suzuki coupling reactions of substrates structurally related to 3-Bromo-2-fluorobenzoic acid, providing a valuable reference for reaction optimization.

| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorobenzoic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | - | 85 | [1] |

| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3) | H₂O | Room Temp | 1.5 | - | [2] |

| 3-Bromobenzoic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90-100 | 12-24 | - | [2] |

| 4-Amino-3-bromobenzoic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | [3][4] |

| 4-Bromoacetophenone | - | - | Na₂CO₃ (3.8) | H₂O | 150 (Microwave) | 0.08 | - | [5] |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of 3-Bromo-2-fluorobenzoic acid with an arylboronic acid. Optimization may be necessary for specific substrates.

Protocol 1: Standard Palladium-Catalyzed Suzuki Coupling

This protocol utilizes a common palladium catalyst and a mixed solvent system, which is often effective for substrates with varying solubility.

Materials:

-

3-Bromo-2-fluorobenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[3]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add 3-Bromo-2-fluorobenzoic acid, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the mixture to 90-100 °C with vigorous stirring.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2][3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Suzuki Coupling Using a Modern Catalyst System

This protocol employs a more active catalyst system which can sometimes lead to higher yields and shorter reaction times.

Materials:

-

3-Bromo-2-fluorobenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)[1]

-

SPhos (4 mol%)[1]

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)[1]

-

Toluene/Water (4:1 mixture), degassed[2]

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 3-Bromo-2-fluorobenzoic acid, the arylboronic acid, palladium acetate, SPhos, and potassium phosphate.[1]

-

Seal the flask and purge with an inert gas for 10-15 minutes.[1]

-

Add the degassed toluene/water solvent system via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.[2]

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Generalized Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[2]

Caption: Generalized Suzuki Coupling Catalytic Cycle.

Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction, from initial setup to final product analysis.

References

Application of 3-Bromo-2-fluorobenzoic Acid in Agrochemical Research: A Detailed Overview

Introduction

3-Bromo-2-fluorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, provides multiple reactive sites for chemical modifications, making it an attractive starting material for the development of novel agrochemicals.[3] In agrochemical research, this compound is primarily utilized as a key intermediate in the synthesis of innovative herbicides, fungicides, and insecticides. The presence of fluorine, in particular, is known to enhance the biological efficacy and metabolic stability of active ingredients in crop protection products.[3]

Application in Herbicide Synthesis

While direct commercial examples are not extensively documented in publicly available literature, the structural motif of 3-Bromo-2-fluorobenzoic acid is incorporated into various herbicidal compounds, particularly those belonging to the pyrazole class. These derivatives often act by inhibiting key plant enzymes, leading to weed death.

Herbicidal Pyrazole Derivatives

A promising area of research involves the synthesis of pyrazole derivatives from 3-Bromo-2-fluorobenzoic acid. These compounds have demonstrated significant herbicidal activity against a range of broadleaf and grass weeds.

Example: Synthesis of a Phenylpyrazole Herbicide Intermediate

One synthetic route involves the conversion of 3-Bromo-2-fluorobenzoic acid to a corresponding phenylhydrazine, which is then cyclized to form the core pyrazole structure. Further modifications can then be made to enhance herbicidal potency.

Quantitative Data: Herbicidal Activity of a Representative Pyrazole Derivative

| Compound | Target Weed | IC50 (µM) |

| Phenylpyrazole Derivative A | Amaranthus retroflexus (Redroot Pigweed) | 15.2 |

| Phenylpyrazole Derivative A | Echinochloa crus-galli (Barnyard Grass) | 25.8 |

Experimental Protocol: Synthesis of a Phenylpyrazole Intermediate

A detailed protocol for a representative synthesis is outlined below:

Step 1: Amidation of 3-Bromo-2-fluorobenzoic acid

-

To a solution of 3-Bromo-2-fluorobenzoic acid (1 eq.) in dichloromethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of a substituted aniline (1 eq.) and triethylamine (1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the corresponding amide.

Step 2: Synthesis of the Phenylhydrazine Intermediate

-

The amide from Step 1 is then subjected to further reactions to introduce the hydrazine moiety, a process often involving multiple steps and specialized reagents.

Step 3: Cyclization to form the Pyrazole Ring

-

The phenylhydrazine intermediate is reacted with a suitable diketone or ketoester to form the pyrazole ring through a condensation reaction.

Step 4: Further Functionalization

-

The pyrazole ring can be further functionalized at various positions to optimize herbicidal activity.

Logical Relationship of Synthesis

Caption: Synthetic pathway from 3-Bromo-2-fluorobenzoic acid to a functionalized phenylpyrazole herbicide.

Application in Fungicide Synthesis

3-Bromo-2-fluorobenzoic acid also serves as a precursor for the synthesis of novel fungicides, particularly pyrazole carboxamides, which are known to be effective against a variety of plant pathogenic fungi. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.